Zinc orotate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'orotate de zinc est un composé formé par la combinaison du zinc et de l'acide orotique. Il est connu pour sa haute biodisponibilité, ce qui en fait un complément efficace pour la déficience en zinc. Le zinc est un minéral essentiel impliqué dans de nombreux processus biologiques, notamment la fonction enzymatique, la synthèse des protéines et le soutien du système immunitaire.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'orotate de zinc peut être synthétisé par une méthode de précipitation. Cela implique de faire réagir des sels de zinc, tels que l'acétate de zinc dihydraté, avec du sel de potassium de l'acide orotique dans une solution aqueuse à température ambiante. La réaction conduit à la formation de polymères de coordination de l'orotate de zinc, qui sont ensuite filtrés et séchés .

Méthodes de production industrielle : Dans les milieux industriels, l'orotate de zinc est produit en mélangeant des sels de zinc avec de l'acide orotique dans des conditions contrôlées. Le mélange est ensuite soumis à des processus de filtration, de lavage et de séchage pour obtenir de l'orotate de zinc pur. Le processus de production garantit que le composé conserve sa haute biodisponibilité et son efficacité en tant que complément .

Analyse Des Réactions Chimiques

Aqueous Precipitation Method

-

Reagents : Orotic acid (H₅C₅N₂O₄), sodium hydroxide (NaOH), zinc acetate (Zn(CH₃COO)₂).

-

Process : Orotic acid and NaOH are dissolved in water, followed by dropwise addition of zinc acetate solution. The mixture is stirred at 85°C for 1 hour, yielding a white precipitate.

-

Molecular Formula : Zn(C₅H₃N₂O₄)₂·2H₂O confirmed by elemental analysis (Zn content: 15.68% experimental vs. 15.82% theoretical) .

Non-Aqueous Ligand Substitution

-

Reagents : Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), orotic acid monohydrate.

-

Process : Reacted in ethyl acetate under reflux for 40 hours, replacing water ligands with orotic acid .

-

Coordination : Orotic acid binds via the exocyclic C=O group (C₂=O), while acetate retains bidentate coordination .

Reaction with Hydrochloric Acid (HCl)

This compound acts as an HCl scavenger in polymer stabilization:

-

Mechanism : At 180°C, ZnOr₂ reacts with HCl liberated during polyvinyl chloride (PVC) degradation:

Zn C H N O +2HCl→ZnCl +2H C H N O -

Evidence :

Table 2: FTIR Spectral Shifts Before/After HCl Treatment

| Functional Group | Before Reaction (cm⁻¹) | After Reaction (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O (orotic acid) | 1715 | 1648 | Orotate anion intermediate |

| NH₂⁺ | – | 1523.8, 1329.5 | Asymmetric/symmetric deformation |

| C–Cl | – | 732.1 | PVC chain stabilization |

Stabilization Mechanism in Polyvinyl Chloride (PVC)

This compound inhibits PVC degradation via dual pathways:

-

HCl Absorption : Neutralizes HCl, preventing autocatalytic degradation .

-

Ligand Substitution : Replaces labile allylic chlorides on PVC chains, forming stable C–O bonds and terminating polyene sequences .

Proposed Stabilization Pathway:

-

ZnOr₂ reacts with allylic Cl⁻, forming ZnCl₂ and orotate anions.

-

Orotate anions bind to carbocations on PVC chains, halting zipper dehydrochlorination .

Coordination Chemistry and Ligand Behavior

-

Ligand Properties : Orotic acid coordinates via the C₂=O group in neutral media, retaining acetate ligands in bidentate mode .

-

Structural Insights :

Table 3: Comparative Coordination Parameters

| Parameter | ZnOr₂ (Orotate) | Zn-Acetate Dihydrate |

|---|---|---|

| Zn–O distance (Å) | ~2.0 | ~1.9 |

| Ligand charge density | High | Moderate |

| Thermal stability (°C) | Up to 300 | Up to 200 |

Thermal Decomposition

Applications De Recherche Scientifique

Cancer Treatment

Zinc orotate has shown promise in the treatment of cancer. Research indicates that it can significantly activate lysozyme enzymes from tumor cell lysosomes, which may damage cancer cells. A study reported that administering 30 to 50 mg of this compound to cancer patients resulted in a notable activation of these enzymes, enhancing the body's ability to combat tumor growth . Compared to other zinc compounds like zinc gluconate, this compound demonstrated superior efficacy in activating zinc-dependent enzymes crucial for immune function and cellular metabolism .

Diabetes Management

This compound has been investigated for its role in managing diabetes. Clinical studies suggest that it can improve insulin sensitivity and support pancreatic function, potentially aiding in blood sugar regulation. The compound's ability to enhance zinc levels in the body is particularly beneficial since zinc plays a critical role in insulin production and secretion .

Immune System Support

Zinc is essential for maintaining a healthy immune system, and this compound may enhance immune responses by promoting the function of lymphocytes and other immune cells. Studies have indicated that oral doses of this compound can activate deaminases, which are vital for cellular immunity . This activation is crucial during infections and other immune challenges.

Bioavailability and Tolerability

This compound is noted for its superior bioavailability compared to inorganic zinc supplements like zinc sulfate. It is better tolerated by the gastrointestinal tract, making it a preferred choice for supplementation, especially in patients requiring long-term zinc therapy . The organic nature of this compound allows for easier absorption and utilization by the body.

Micronutrient Guidelines

According to the ESPEN micronutrient guidelines, organic forms of zinc, including this compound, are recommended due to their better tolerability and effectiveness in clinical nutrition settings . This recommendation highlights the importance of choosing appropriate forms of micronutrients for patient care.

Thermal Stabilizer in PVC

Recent studies have explored the use of this compound as a thermal stabilizer in polyvinyl chloride (PVC) formulations. Its unique properties allow it to enhance the thermal stability of PVC products while potentially reducing harmful emissions during processing . This application showcases the versatility of this compound beyond health-related uses.

Safety Profile

This compound has been associated with minimal side effects when used at recommended dosages. Its low toxicity profile makes it suitable for long-term use, particularly in vulnerable populations such as cancer patients and diabetics who may require sustained supplementation .

Case Studies

Mécanisme D'action

Zinc orotate exerts its effects through several mechanisms:

Zinc Absorption: The high bioavailability of this compound ensures efficient absorption of zinc in the body, which is then utilized in various biological processes.

Enzyme Activation: Zinc acts as a cofactor for numerous enzymes, facilitating their catalytic activity and supporting metabolic functions.

DNA and RNA Synthesis: Orotic acid, a component of this compound, is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA production.

Comparaison Avec Des Composés Similaires

Zinc Gluconate: Another zinc supplement with good bioavailability but generally less effective than zinc orotate.

Zinc Citrate: Known for its high absorption rate, similar to this compound, but often more expensive.

Zinc Acetate: Commonly used in lozenges for cold relief, with moderate bioavailability.

Uniqueness of this compound: this compound stands out due to its superior bioavailability and the additional benefits provided by orotic acid. This makes it a preferred choice for addressing zinc deficiency and supporting various biological functions .

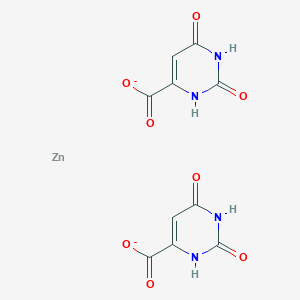

Propriétés

Numéro CAS |

68399-76-8 |

|---|---|

Formule moléculaire |

C10H8N4O8Zn |

Poids moléculaire |

377.6 g/mol |

Nom IUPAC |

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc |

InChI |

InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11); |

Clé InChI |

LUALAXHLCYKCNS-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2] |

SMILES canonique |

C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn] |

Key on ui other cas no. |

68399-76-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.